molecular formula C17H19ClN2O3 B12612898 N-(2-Aminoethyl)-4-[(4-chlorophenyl)methoxy]-2-methoxybenzamide CAS No. 919772-42-2

N-(2-Aminoethyl)-4-[(4-chlorophenyl)methoxy]-2-methoxybenzamide

Cat. No.: B12612898
CAS No.: 919772-42-2
M. Wt: 334.8 g/mol
InChI Key: HSFHHYKTUZFHFR-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-4-[(4-chlorophenyl)methoxy]-2-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-4-[(4-chlorophenyl)methoxy]-2-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol, 2-methoxybenzoic acid, and ethylenediamine.

    Reaction Steps:

    Reaction Conditions: These reactions typically require specific conditions such as controlled temperature, pH, and the use of catalysts or solvents to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-4-[(4-chlorophenyl)methoxy]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals or as a chemical intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-4-[(4-chlorophenyl)methoxy]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminoethyl)-4-methoxybenzamide: Lacks the chlorophenyl group, which may result in different biological activity.

    N-(2-Aminoethyl)-4-chlorobenzamide: Lacks the methoxy groups, potentially altering its chemical reactivity and pharmacological properties.

    N-(2-Aminoethyl)-4-[(4-bromophenyl)methoxy]-2-methoxybenzamide: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological effects.

Uniqueness

N-(2-Aminoethyl)-4-[(4-chlorophenyl)methoxy]-2-methoxybenzamide is unique due to the presence of both the chlorophenyl and methoxy groups, which may confer specific chemical and biological properties not found in other similar compounds.

Properties

CAS No.

919772-42-2

Molecular Formula

C17H19ClN2O3

Molecular Weight

334.8 g/mol

IUPAC Name

N-(2-aminoethyl)-4-[(4-chlorophenyl)methoxy]-2-methoxybenzamide

InChI

InChI=1S/C17H19ClN2O3/c1-22-16-10-14(6-7-15(16)17(21)20-9-8-19)23-11-12-2-4-13(18)5-3-12/h2-7,10H,8-9,11,19H2,1H3,(H,20,21)

InChI Key

HSFHHYKTUZFHFR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OCC2=CC=C(C=C2)Cl)C(=O)NCCN

Origin of Product

United States

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